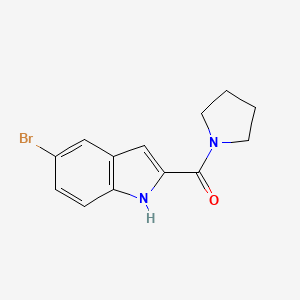
5-Bromo-2-(pyrrolidine-1-carbonyl)-1H-indole
描述
5-Bromo-2-(pyrrolidine-1-carbonyl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyrrolidine-1-carbonyl)-1H-indole typically involves the reaction of 5-bromoindole with pyrrolidine and a suitable methanone precursor. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
5-Bromo-2-(pyrrolidine-1-carbonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
5-Bromo-2-(pyrrolidine-1-carbonyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Bromo-2-(pyrrolidine-1-carbonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
相似化合物的比较
Similar Compounds
5-bromoindole: Shares the indole core but lacks the pyrrolidin-1-yl-methanone group.
1H-indole-3-carbaldehyde: Another indole derivative with different functional groups.
N-acetyl-5-bromoindolyl acetate: Contains an acetyl group instead of the pyrrolidin-1-yl-methanone group.
Uniqueness
5-Bromo-2-(pyrrolidine-1-carbonyl)-1H-indole is unique due to the presence of both the bromoindole and pyrrolidin-1-yl-methanone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C13H13BrN2O |
|---|---|
分子量 |
293.16 g/mol |
IUPAC 名称 |
(5-bromo-1H-indol-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H13BrN2O/c14-10-3-4-11-9(7-10)8-12(15-11)13(17)16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6H2 |
InChI 键 |
UHKASTGDVOLJHA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C2=CC3=C(N2)C=CC(=C3)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














